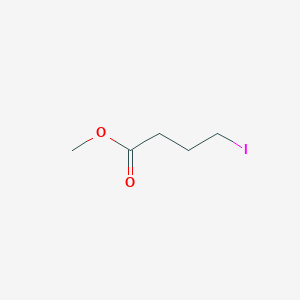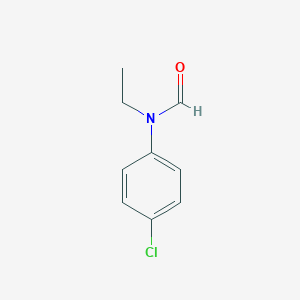
N-(4-chlorophenyl)-N-ethylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-ethylformamide is a chemical compound that likely exhibits properties common to both chlorophenyl compounds and formamide derivatives. Chlorophenyl compounds are known for their applications in various fields including pharmaceuticals, agriculture, and material science due to their structural versatility and biological activity. Formamides, on the other hand, are important in organic synthesis, serving as solvents, intermediates, and facilitating various chemical transformations.
Synthesis Analysis
The synthesis of chlorophenyl compounds and formamide derivatives typically involves nucleophilic substitution reactions, condensation, or amidation processes. For example, the synthesis of chlorophenols, a related group of compounds, can involve chlorination of phenols or hydrolysis of chlorobenzene derivatives under specific conditions (Peng et al., 2016).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity of Chlorophenols
Chlorophenols as Environmental Contaminants : Chlorophenols (CPs) are recognized for their persistence and potential toxic effects on aquatic organisms. Studies have highlighted their ubiquitous presence in the environment, primarily due to agricultural and industrial discharges. CPs are resistant to natural degradation processes, leading to accumulation in organisms and potential for significant ecological and health impacts (Ge et al., 2017).
Toxic Effects and Mechanisms in Aquatic Life : Research into the toxic effects of CPs on fish has shown that these compounds can induce oxidative stress, immune system alterations, endocrine disruption, and both apoptotic and proliferative responses depending on their concentrations. These effects are mediated either directly by CPs or indirectly by their metabolic products, highlighting the complex toxic dynamics of chlorophenols in aquatic environments (Ge et al., 2017).
Applications in Horticultural and Environmental Research
Chlorophyll Fluorescence Imaging in Horticulture : Chlorophyll fluorescence imaging (CFI) has been applied in horticultural research to diagnose biotic and abiotic stresses in both preharvest and postharvest conditions. This technique, by evaluating photosynthetic activity heterogeneity, offers a non-destructive and rapid assessment tool ideal for early identification of stress tolerance in plants (Gorbe & Calatayud, 2012).
Degradation of Chlorophenols : Studies on the degradation of CPs have examined the effectiveness of zero valent iron (ZVI) and iron-based bimetallic systems in dechlorinating CPs. These systems have shown potential for efficient removal of CPs through dechlorination, sorption, and co-precipitation, offering insights into remediation techniques for chlorophenol-contaminated environments (Gunawardana et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-ethylformamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-11(7-12)9-5-3-8(10)4-6-9/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZQFLAIQZRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384124 |
Source


|
| Record name | N-(4-chlorophenyl)-N-ethylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-ethylformamide | |
CAS RN |
13519-67-0 |
Source


|
| Record name | N-(4-chlorophenyl)-N-ethylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

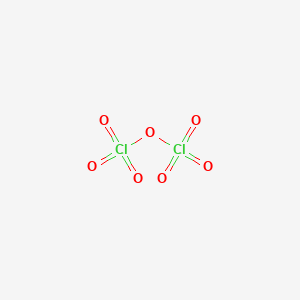

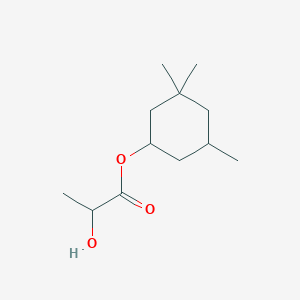
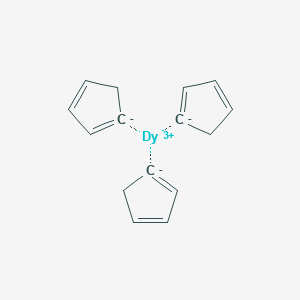
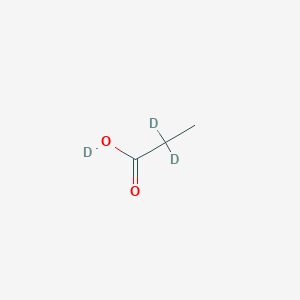

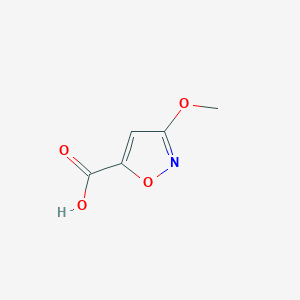
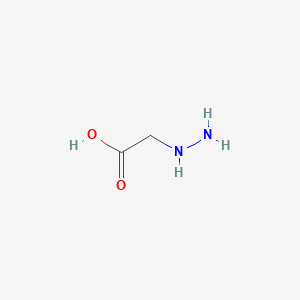
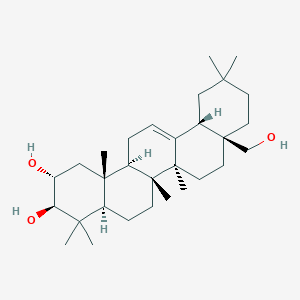



![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
